molecular formula C20H14O2 B11841131 3-(Naphthalen-2-ylmethylene)chroman-4-one

3-(Naphthalen-2-ylmethylene)chroman-4-one

Cat. No.: B11841131
M. Wt: 286.3 g/mol
InChI Key: CORKPNFXEOGKHT-SFQUDFHCSA-N
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Description

3-(Naphthalen-2-ylmethylene)chroman-4-one is a compound that belongs to the class of chroman-4-one derivatives These compounds are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-ylmethylene)chroman-4-one typically involves the condensation of chroman-4-one with naphthalen-2-carbaldehyde. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-ylmethylene)chroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: The compound’s pharmacological activities make it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-ylmethylene)chroman-4-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound of 3-(Naphthalen-2-ylmethylene)chroman-4-one, known for its diverse biological activities.

    Flavanones: Compounds with a similar core structure but different substituents, exhibiting various pharmacological properties.

    Isoflavones: Structurally related compounds with significant biological activities, including estrogenic effects.

Uniqueness

This compound is unique due to the presence of the naphthalen-2-ylmethylene substituent, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(3E)-3-(naphthalen-2-ylmethylidene)chromen-4-one

InChI

InChI=1S/C20H14O2/c21-20-17(13-22-19-8-4-3-7-18(19)20)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2/b17-12+

InChI Key

CORKPNFXEOGKHT-SFQUDFHCSA-N

Isomeric SMILES

C1/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)C4=CC=CC=C4O1

Canonical SMILES

C1C(=CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4O1

Origin of Product

United States

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